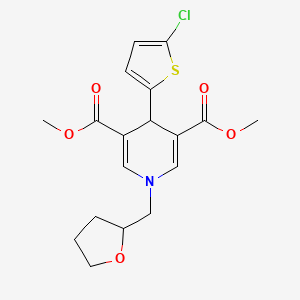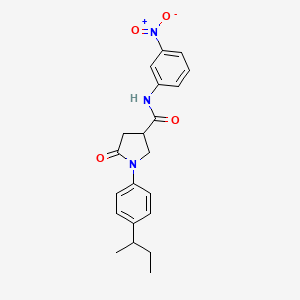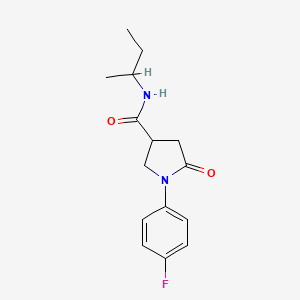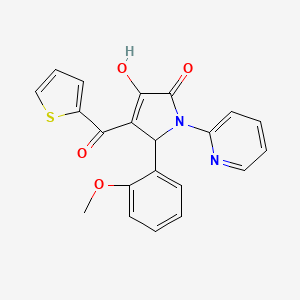
dimethyl 4-(5-chloro-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, a closely related compound, involves reactions of 1-pyridinio[(thiocarbonyl)methylide]s and 3-(1-pyridinio)thiophene-2-thiolates with dimethyl acetylenedicarboxylate. These reactions yield low to moderate yields and can be performed in chloroform or benzene at room temperature or elevated temperatures. The synthesis process indicates the potential complexity and versatility of reactions involving similar structures to the compound of interest (Kakehi et al., 1994).
Molecular Structure Analysis
The molecular structure of related dimethyl thiazole and pyridine derivatives has been extensively studied through various spectroscopic techniques. These studies reveal complex molecular frameworks that can undergo further reactions, highlighting the intricate molecular architecture of compounds within this chemical family (Ando et al., 1992).
Chemical Reactions and Properties
Dimethyl acetylenedicarboxylate plays a crucial role in the synthesis and reactions of related compounds, showcasing a range of chemical behaviors such as Diels-Alder reactions, which lead to various novel compounds. These reactions are influenced by factors like reaction conditions and N-substituents (Ando et al., 1995).
Physical Properties Analysis
The physical properties of compounds within this chemical family are characterized by their solid-state structures and spectroscopic data. For instance, the analysis of 9-furfurylidene derivatives provides insights into their crystal structure and the intermolecular interactions that stabilize these structures, which could be extrapolated to understand the physical properties of our compound of interest (Bozorov et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of related compounds suggest a high potential for further functionalization and application in organic synthesis. The formation of various adducts and derivatives through reactions with dimethyl acetylenedicarboxylate highlights the compound's versatility and potential for generating a wide range of chemical entities (Yavari et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 4-(5-chlorothiophen-2-yl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-23-17(21)12-9-20(8-11-4-3-7-25-11)10-13(18(22)24-2)16(12)14-5-6-15(19)26-14/h5-6,9-11,16H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPJRVKHAIDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(S2)Cl)C(=O)OC)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(5-chlorothiophen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015150.png)

![ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4015157.png)

![N-(2,6-dimethylphenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4015169.png)
![2-[1-benzyl-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4015180.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4015192.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine oxalate](/img/structure/B4015195.png)



![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)

